4-{[2-(Tetrahydro-2H-pyran-2-yloxy)ethyl]oxy}aniline
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Overview
Description
4-[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethoxy]aniline is an organic compound that features a tetrahydropyran ring attached to an aniline moiety through an ethoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethoxy]aniline typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) groups. A common method involves the reaction of aniline with 2-(tetrahydro-2H-pyran-2-yloxy)ethanol under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar protection and deprotection strategies used in laboratory synthesis. The use of large-scale reactors and optimized reaction conditions would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethoxy]aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethoxy]aniline has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Potential use in the synthesis of bioactive molecules.
Medicine: Investigated for its potential antitumor activities.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethoxy]aniline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with cellular receptors. The tetrahydropyran ring can enhance the compound’s stability and bioavailability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Similar Compounds
- 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol
- O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine
- Tetrahydro-2-(2-propynyloxy)-2H-pyran
Uniqueness
4-[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethoxy]aniline is unique due to its combination of a tetrahydropyran ring and aniline moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H19NO3 |
---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
4-[2-(oxan-2-yloxy)ethoxy]aniline |
InChI |
InChI=1S/C13H19NO3/c14-11-4-6-12(7-5-11)15-9-10-17-13-3-1-2-8-16-13/h4-7,13H,1-3,8-10,14H2 |
InChI Key |
ZBBQZARKGJOUKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCOC2=CC=C(C=C2)N |
Origin of Product |
United States |
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